molecular formula C17H18ClN3O4S2 B2753803 N-(3-carbamoylthiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide CAS No. 922483-30-5

N-(3-carbamoylthiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B2753803
CAS No.: 922483-30-5
M. Wt: 427.92
InChI Key: FKUCLCPCXGIKBK-UHFFFAOYSA-N
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Description

N-(3-carbamoylthiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide ( 922483-30-5) is a synthetic small molecule with a molecular formula of C17H18ClN3O4S2 and a molecular weight of 427.93 g/mol . This chemical entity is supplied with a minimum purity of 90% and is intended for research applications only . The compound's structure integrates multiple pharmacologically relevant moieties, including a piperidine-4-carboxamide core, a 4-chlorobenzenesulfonyl group, and a 3-carbamoylthiophene unit . This specific architecture is of significant interest in modern drug discovery, particularly in the design and synthesis of novel inhibitors. Compounds featuring the piperidine-4-carboxamide scaffold are extensively investigated for their potential as enzyme inhibitors . Research into similar molecules has demonstrated potent inhibitory activity against various enzymatic targets, such as the human carbonic anhydrase (hCA) family of enzymes, which are crucial in physiological processes and are therapeutic targets for conditions like glaucoma and cancer . The presence of the sulfonamide group is often associated with the ability to coordinate with zinc ions in the active site of metalloenzymes, a key mechanism for many inhibitors . Researchers can utilize this compound as a key intermediate or a reference standard in medicinal chemistry programs, high-throughput screening assays, and structure-activity relationship (SAR) studies to develop new therapeutic agents. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-carbamoylthiophen-2-yl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S2/c18-12-1-3-13(4-2-12)27(24,25)21-8-5-11(6-9-21)16(23)20-17-14(15(19)22)7-10-26-17/h1-4,7,10-11H,5-6,8-9H2,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUCLCPCXGIKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=CS2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-carbamoylthiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide is a compound with significant potential in pharmacological applications. Its unique structure, which incorporates a piperidine ring and sulfonamide functionality, suggests a range of biological activities, including antibacterial and enzyme inhibitory effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClN3O4S2, with a molecular weight of 427.92 g/mol. The structural components include:

  • A piperidine core, known for various bioactivities.
  • A sulfonamide group, which enhances antibacterial properties.
  • A carbamoylthiophene moiety, potentially contributing to its biological effects.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, synthesized derivatives containing the sulfonamide group showed moderate to strong activity against Salmonella typhi and Bacillus subtilis. The most active compounds had IC50 values significantly lower than the standard thiourea, indicating their potential as effective antibacterial agents .

CompoundBacterial StrainIC50 (µM)
7lSalmonella typhi2.14 ± 0.003
7mBacillus subtilis0.63 ± 0.001
ReferenceThiourea21.25 ± 0.15

Enzyme Inhibition

The compound also exhibits inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial in the treatment of conditions like Alzheimer’s disease and urinary tract infections.

Acetylcholinesterase Inhibition Assay:
The inhibition was assessed using a standard assay where the absorbance at 405 nm was measured after incubation with the test compound. The results indicated strong inhibitory effects, with some compounds achieving IC50 values comparable to established inhibitors .

CompoundEnzymeIC50 (µM)
7nAChE1.13 ± 0.003
7oUrease1.21 ± 0.005

Case Studies

A study focusing on the pharmacological evaluation of piperidine derivatives highlighted the relevance of such compounds in drug development. The synthesized compounds were tested for their binding affinity to bovine serum albumin (BSA), which is indicative of their pharmacokinetic properties .

Study Findings:

  • Binding Affinity: Compounds showed significant binding to BSA, suggesting good bioavailability.
  • Toxicity Assessment: Preliminary toxicity studies indicated acceptable safety profiles in vitro.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Sulfonyl Substituent Position: The 4-chlorophenyl group in the target compound differs from 3-chlorophenyl in compound 4–10 . For example, para-substitution may enhance membrane permeability compared to meta-substitution. Di-halogenated sulfonyl groups (e.g., 2,4-dichlorophenyl in 4–20) reduce synthetic yields (48% vs. 75% for dimethylphenyl in 4–22) but may improve target affinity .

Heterocyclic Moieties :

  • The 3-carbamoylthiophen-2-yl group in the target compound is smaller and more polar than the benzo[d]thiazol-2-yl group in 4–10–4–26 . Thiophene derivatives often exhibit improved solubility over bulkier aromatic systems.
  • Oxadiazole -containing analogs (e.g., ) demonstrate antibacterial activity, suggesting the target compound’s thiophene carbamoyl group could be optimized for similar applications .

Synthetic Efficiency :

  • Yields for similar compounds vary widely (16–75%), influenced by sulfonyl group complexity. For instance, trifluorophenyl derivatives (e.g., 4–26) show low yields (16%) due to steric hindrance . The target compound’s synthesis, if analogous to , may involve moderate yields via sulfonylation and carboxamide coupling .

Biological Activity Trends :

  • Multitarget inhibitors (e.g., 4–10) with benzo[d]thiazol-2-yl groups show promise in pain management, likely via dual enzyme/receptor modulation .
  • Antibacterial oxadiazoles () highlight the role of the 4-chlorophenylsulfonyl group in enhancing microbial target engagement .

Q & A

Q. What are the key synthetic pathways for N-(3-carbamoylthiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Piperidine ring functionalization : Introduction of the sulfonyl group via reaction with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Thiophene coupling : Amidation at the 3-carbamoylthiophen-2-yl moiety using carbodiimide coupling agents (e.g., EDC/HOBt) to link the piperidine-carboxamide core .
  • Optimization parameters : Temperature (40–60°C for amidation), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 for sulfonylation) to maximize yield (reported 60–75%) and purity (>95% by HPLC) .

Q. How is structural confirmation achieved for this compound, and what analytical techniques are critical?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regioselectivity of sulfonylation and amidation. Key signals include:
    • Piperidine protons (δ 2.5–3.5 ppm, multiplet) .
    • Sulfonyl group (δ 7.6–8.1 ppm, aromatic protons from 4-chlorophenyl) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 428.08 for C17_{17}H21_{21}N3_3O4_4S3_3) .
  • X-ray crystallography : Optional for resolving 3D conformation of the piperidine-thiophene interface .

Q. What are the recommended storage and handling protocols to ensure compound stability?

  • Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis of the carbamoyl group .
  • Handling : Use gloves and fume hoods due to potential acute toxicity (Category 4 for oral/dermal exposure) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Core modifications :
    • Replace 4-chlorophenylsulfonyl with 4-fluorophenyl or morpholinosulfonyl to assess sulfonamide bioisosterism .
    • Substitute the thiophene carbamoyl group with methyl or nitro derivatives to evaluate steric/electronic effects .
  • Biological assays :
    • Enzyme inhibition (e.g., kinase panels) using fluorescence polarization .
    • Cytotoxicity profiling (IC50_{50}) in cancer cell lines (e.g., HCT-116 or HeLa) .

Q. What computational strategies are effective for predicting target engagement or off-target risks?

  • Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR or PI3K) via the sulfonyl and carboxamide pharmacophores .
  • ADMET prediction : SwissADME or pkCSM to estimate permeability (LogP ~3.2) and cytochrome P450 inhibition risks (e.g., CYP3A4) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Case example : Discrepancies in IC50_{50} values may arise from:
    • Assay conditions : Differences in ATP concentration (1 mM vs. 10 μM) in kinase assays .
    • Cell line variability : Genetic drift in cancer models (validate via STR profiling) .
  • Mitigation : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., staurosporine for kinase inhibition) .

Methodological Frameworks

Q. What in silico and experimental approaches synergize for lead optimization?

  • Fragment-based design : Combine molecular dynamics (MD) simulations (50 ns trajectories) with SPR (surface plasmon resonance) to validate binding kinetics .
  • Parallel synthesis : Generate 20–50 analogs via automated solid-phase synthesis for high-throughput SAR .

Q. How can metabolic stability be assessed preclinically?

  • Microsomal assays : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS (t1/2_{1/2} <30 min indicates rapid clearance) .
  • Reactive metabolite screening : Glutathione trapping assays to detect thiophene-S-oxide intermediates .

Comparative Analysis

Q. How does this compound compare to structurally related sulfonamide-piperidine derivatives?

Compound Key Structural Differences Reported Activity
N-(4-Chlorophenyl)sulfonylLacks thiophene carbamoylLower kinase selectivity
Morpholinosulfonyl analogReplaces chlorophenyl with morpholineImproved solubility (LogS –3.1)
Thiophene-methyl derivativeMethyl instead of carbamoylReduced cytotoxicity (IC50_{50} >50 μM)

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